![molecular formula C₁₄H₂₀FNO₈ B015993 2-Acetamido-1,3,6-tri-O-acetyl-2,4-dideoxy-4-fluoro-D-glucopyranose CAS No. 116049-57-1](/img/structure/B15993.png)
2-Acetamido-1,3,6-tri-O-acetyl-2,4-dideoxy-4-fluoro-D-glucopyranose
Overview
Description
“2-Acetamido-1,3,6-tri-O-acetyl-2,4-dideoxy-4-fluoro-D-glucopyranose” is a fluorinated N-acetylglucosamine (F-GlcNAc) analog . It is a carbohydrate derivative that has potential significance in the biomedical sector for exploring glycolipids and their intricacies .
Synthesis Analysis
This compound is a starting compound in the synthesis of a number of glucosamine glycosyl donors . In the presence of excess of anhydrous ferric chloride in dichloromethane, the glycosyl acetate 2 easily reacted with simple alkyl and carbohydrate alcohols to give stereoselectively the corresponding 1,2-trans glycosides .Molecular Structure Analysis
The molecular formula of this compound is C14H20FNO8, and its molecular weight is 349.31 . The IUPAC name is [(2R,3R,4R,5R)-4,6-Diacetoxy-5-acetylamino-3-fluorotetrahydro-2H-pyran-2-yl]methyl acetate .Chemical Reactions Analysis
In biological systems, various 2-acetamido-2-deoxy-D-glucose (GlcNAc) analogs were examined for their effects on the incorporation of D-[3H]glucosamine, [35S]sulfate, and L-[14C]leucine into cellular glycoconjugates . This compound exhibited a concentration-dependent reduction of D-[3H]glucosamine, but not of [35S]sulfate incorporation into isolated glycosaminoglycans (GAGs), without affecting L-[14C]leucine incorporation into total protein synthesis .Physical And Chemical Properties Analysis
This compound appears as a white amorphous solid . It is soluble in DCM, DMF, DMSO, EtOAc, and MeOH .Scientific Research Applications
Inhibition of Human OGA and HexB Enzymes
This compound has been used in the synthesis of 2-acetamido-2-deoxy-d-glucono-1,5-lactone sulfonylhydrazones, which have been evaluated as inhibitors of human O-linked β-N-acetylglucosaminidase (hOGA, GH84) and human lysosomal hexosaminidases (hHexA and hHexB, GH20) enzymes . These enzymes are pharmacologically relevant in several diseases such as neurodegenerative and cardiovascular disorders, type 2 diabetes, and cancer .
Development of Carbohydrate-Derived Medications
Its intricate molecular configuration and distinct characteristics render it an ideal candidate for scientific investigations focusing on the development of carbohydrate-derived medications .
Activated Donor Substrate in Enzymatic Reactions
This compound presents itself as an activated donor substrate in enzymatic reactions, driving the synthesis of oligosaccharides and glycoconjugates alike with stunning efficacy .
Inhibition of Cell Migration, Proliferation or Differentiation
The compound has been used in methods of inhibiting cell migration, cell proliferation or cell differentiation by contacting a cell with a fluorinated N-acetylglucosamine .
Effects on Cellular Glycosaminoglycan and Protein Synthesis
Various 2-acetamido-2-deoxy-D-glucose (GlcNAc) analogs, including this compound, were examined for their effects on the incorporation of D-[3H]glucosamine, [35S]sulfate, and L-[14C]leucine into cellular glycoconjugates .
Inhibition of Cellular GAG Synthesis
This compound exhibits an inhibitory effect on D-[3H]glucosamine incorporation into isolated glycosaminoglycans (GAGs) by diluting the specific activity of cellular D-[3H]glucosamine and by competing for the same metabolic pathways .
Mechanism of Action
Target of Action
It is known that this compound is used in the synthesis of complex carbohydrate-based drugs . These drugs are often designed to interact with specific enzymes or receptors in the body, which could be considered as their primary targets.
Mode of Action
It is known that the compound can act as an activated donor substrate in enzymatic reactions . This suggests that it may interact with its targets by donating a functional group, which could lead to changes in the target’s structure or function.
Biochemical Pathways
Given its role in the synthesis of complex carbohydrate-based drugs , it can be inferred that it may be involved in the modification of carbohydrate metabolism or signaling pathways.
Result of Action
As a component in the synthesis of complex carbohydrate-based drugs , its action could potentially lead to the production of therapeutically active compounds that have desired effects at the molecular and cellular levels.
Action Environment
For instance, the compound is stored under inert gas and should avoid heat and moisture , indicating that these environmental conditions could affect its stability.
Safety and Hazards
Future Directions
The invention features methods of inhibiting cell migration, cell proliferation, or cell differentiation by contacting a cell with a fluorinated N-acetylglucosamine (F-GlcNAc), e.g., 2-acetamido-2-deoxy-1,3,6-tri-O-acetyl-4-deoxy-4-fluoro-D-glucopyranose . This suggests potential applications in the field of biomedical research, particularly in the study of cell migration, proliferation, and differentiation .
properties
IUPAC Name |
[(2R,3S,4R,5R)-5-acetamido-4,6-diacetyloxy-3-fluorooxan-2-yl]methyl acetate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20FNO8/c1-6(17)16-12-13(22-8(3)19)11(15)10(5-21-7(2)18)24-14(12)23-9(4)20/h10-14H,5H2,1-4H3,(H,16,17)/t10-,11-,12-,13+,14?/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AUCRVLBGFFSCPW-LSGALXMHSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1C(C(C(OC1OC(=O)C)COC(=O)C)F)OC(=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)N[C@@H]1[C@H]([C@@H]([C@H](OC1OC(=O)C)COC(=O)C)F)OC(=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20FNO8 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70431322 | |
Record name | 2-ACETAMIDO-1,3,6-TRI-O-ACETYL-2,4-DIDEOXY-4-FLUORO-D-GLUCOPYRANOSE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70431322 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
349.31 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Acetamido-1,3,6-tri-O-acetyl-2,4-dideoxy-4-fluoro-D-glucopyranose | |
CAS RN |
116049-57-1 | |
Record name | 2-ACETAMIDO-1,3,6-TRI-O-ACETYL-2,4-DIDEOXY-4-FLUORO-D-GLUCOPYRANOSE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70431322 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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